97846-18-9 Exhibits Superior Anti-Inflammatory Potency vs. Ipriflavone in RAW-264.7 Macrophages
97846-18-9 (ipriflavone metabolite-III) significantly inhibits LPS-induced NO release in RAW-264.7 cells with an IC50 of 1.0 x 10^-6 M. In contrast, ipriflavone itself and its other metabolites had a "much lower inhibitory effect" in the same assay [1]. The potency of 97846-18-9 falls between the positive controls dexamethasone (IC50 = 4.0 x 10^-8 M) and L-NNA (IC50 = 7.5 x 10^-5 M) [1].
| Evidence Dimension | Inhibition of LPS-induced NO release |
|---|---|
| Target Compound Data | IC50 = 1.0 x 10^-6 M |
| Comparator Or Baseline | Ipriflavone (parent): IC50 not determinable due to much lower effect; Dexamethasone: IC50 = 4.0 x 10^-8 M; L-NNA: IC50 = 7.5 x 10^-5 M |
| Quantified Difference | 97846-18-9 is a potent inhibitor; ipriflavone is largely inactive in this model. |
| Conditions | RAW-264.7 mouse macrophage cells stimulated with lipopolysaccharide (LPS); dose range 3 x 10^-8 to 10^-5 M. |
Why This Matters
This demonstrates that the anti-inflammatory activity of the ipriflavone drug class is not driven by the parent compound but by this specific metabolite, making 97846-18-9 the essential tool for studying the anti-inflammatory mechanism in bone and inflammatory disease models.
- [1] Koncz S, et al. Ipriflavone metabolite-III inhibits LPS-induced nitric oxide release from RAW-264.7 cells. Acta Physiol Hung. 1996;84(3):325-32. PMID: 9219593. View Source
